Gallium triacetate

Description

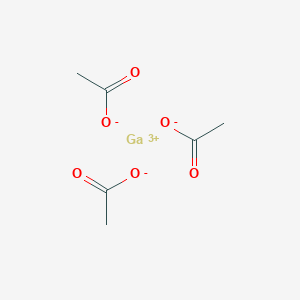

Structure

3D Structure of Parent

Properties

IUPAC Name |

gallium;triacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C2H4O2.Ga/c3*1-2(3)4;/h3*1H3,(H,3,4);/q;;;+3/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYWVTSQYJIPZLW-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].[Ga+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Ga(C2H3O2)3, C6H9GaO6 | |

| Record name | gallium(III) acetate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Gallium(III)_acetate | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7062530 | |

| Record name | Gallium triacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7062530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.85 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2571-06-4 | |

| Record name | Acetic acid, gallium salt (3:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002571064 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetic acid, gallium salt (3:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Gallium triacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7062530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Gallium(3+) acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.106 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Preparative Routes for Gallium Triacetate

Direct Neutralization Reactions

Direct neutralization is a common and straightforward method for synthesizing gallium triacetate. This approach involves the reaction of a gallium precursor, typically gallium oxide or gallium hydroxide (B78521), with acetic acid. wikipedia.orgontosight.ai

Gallium Oxide Precursors

Ga₂O₃ + 6CH₃COOH → 2Ga(CH₃COO)₃ + 3H₂O wikipedia.org

This method, however, can be challenged by the weak acidity of acetic acid, which may necessitate prolonged reaction times or heating to achieve complete dissolution of the gallium oxide. Reports suggest that this reaction can sometimes result in low yields of impure this compound. google.com

To enhance the kinetics of the reaction between gallium oxide and acetic acid, elevated temperatures are typically employed. Research indicates that conducting the reaction within a temperature range of 60–95°C is effective for improving the reaction rate without causing decomposition of the product. Heating under reflux conditions is also a common practice to facilitate the dissolution of the gallium oxide precursor.

Proper stoichiometric control is crucial for maximizing the yield and purity of this compound. A molar ratio of 1:3 of Ga₂O₃ to CH₃COOH is theoretically required for complete conversion. Ensuring the correct proportion of reactants helps to drive the reaction to completion and minimize the presence of unreacted starting materials in the final product.

Optimized Temperature Regimes for Synthesis

Gallium Hydroxide Precursors in Hydrothermal Synthesis

Gallium(III) hydroxide, Ga(OH)₃, can also serve as a precursor for the synthesis of this compound through a neutralization reaction with acetic acid. wikipedia.orgontosight.ai This reaction is a key step in hydrothermal synthesis methods, which are known for producing materials with high purity and crystallinity. The reaction is represented as:

Ga(OH)₃ + 3CH₃COOH → Ga(CH₃COO)₃ + 3H₂O

Hydrothermal synthesis is carried out in a sealed autoclave under elevated temperature and pressure. For the synthesis of this compound from gallium hydroxide, temperatures are typically maintained between 120–150°C to accelerate the dissolution of the gallium hydroxide. Controlling the pH of the reaction mixture is also important; maintaining a pH of 4–5 helps to prevent the reprecipitation of gallium hydroxide. Slow cooling of the reaction mixture (e.g., 0.5°C/min) promotes the formation of large, high-purity crystals of this compound.

Direct Reaction of Metallic Gallium with Acetic Acid

An alternative synthetic route involves the direct reaction of metallic gallium with acetic acid. wikipedia.org This method bypasses the need for preparing gallium oxide or hydroxide intermediates. The reaction is as follows:

2Ga + 6CH₃COOH → 2Ga(CH₃COO)₃ + 3H₂

This process typically requires refluxing the metallic gallium in acetic acid for an extended period, which can range from several weeks, to achieve a reasonable yield. wikipedia.orgresearchgate.net

Anhydrous Synthesis Routes from Gallium Salts

Anhydrous this compound can be prepared by reacting other gallium salts, such as gallium chloride (GaCl₃), with acetic anhydride (B1165640). This method is particularly useful when the presence of water needs to be avoided. The synthesis is typically carried out under an inert atmosphere to prevent hydrolysis of the reactants and products. Key parameters for this route include maintaining stoichiometric ratios of the reactants and controlling the reaction temperature, often by refluxing in a dry, non-polar solvent like toluene (B28343). Purification of the resulting this compound can be achieved through techniques such as recrystallization or vacuum sublimation.

| Synthetic Route | Gallium Precursor | Reagent | Key Conditions |

| Direct Neutralization | Gallium Oxide (Ga₂O₃) | Acetic Acid (CH₃COOH) | Temperature: 60–95°C; Molar Ratio (Ga₂O₃:CH₃COOH): 1:3 |

| Hydrothermal Synthesis | Gallium Hydroxide (Ga(OH)₃) | Acetic Acid (CH₃COOH) | Temperature: 120–150°C; pH: 4–5; Slow cooling |

| Direct Reaction | Metallic Gallium (Ga) | Acetic Acid (CH₃COOH) | Extended reflux |

| Anhydrous Synthesis | Gallium Chloride (GaCl₃) | Acetic Anhydride | Inert atmosphere; Reflux in dry solvent (e.g., toluene) |

Reaction with Acetic Anhydride under Controlled Conditions

A principal method for synthesizing this compound involves the reaction of a gallium source with acetic anhydride. lookchem.com Acetic anhydride serves as both a reactant and a dehydrating agent, which is crucial for preventing the formation of gallium hydroxides or oxides. Typically, a gallium salt such as gallium(III) chloride (GaCl₃) or gallium(III) nitrate (B79036) (Ga(NO₃)₃), or gallium oxide (Ga₂O₃), is used as the starting material. lookchem.com

The reaction is generally conducted by heating the reactants, often under reflux. lookchem.com The temperature is carefully controlled to facilitate the reaction kinetics without causing decomposition of the product. For instance, using gallium chloride as a precursor, the reaction might be performed in a non-aqueous solvent like dry toluene under reflux to ensure anhydrous conditions are maintained throughout the synthesis. Stoichiometric control of the reactants is vital to ensure the complete conversion of the gallium precursor to this compound. The reaction involving gallium oxide and acetic acid, a related synthesis, is typically performed between 60–95°C.

Table 1: Synthesis Parameters for this compound via Acetic Anhydride

| Parameter | Description | Rationale | Source |

|---|---|---|---|

| Gallium Precursor | Gallium(III) chloride (GaCl₃), Gallium(III) nitrate (Ga(NO₃)₃) | Readily available gallium salts. | lookchem.com |

| Acylating Agent | Acetic Anhydride (CH₃CO)₂O | Reacts to form the acetate (B1210297) ligand and removes water. | lookchem.com |

| Solvent | Dry Toluene (optional) | Provides a non-aqueous medium for the reaction. | |

| Temperature | Reflux | To provide sufficient energy for the reaction to proceed at a reasonable rate. | lookchem.com |

| Atmosphere | Inert (e.g., Nitrogen) | Prevents hydrolysis of the gallium salt and product. | |

Role of Inert Atmosphere in Preventing Hydrolysis

Gallium(III) ions are highly susceptible to hydrolysis in aqueous environments, readily forming various gallium hydroxide species or polymeric oxyhydroxides. rsc.orgresearchgate.netrsc.org The presence of moisture during the synthesis of this compound can lead to the formation of these undesired byproducts, significantly reducing the purity and yield of the final product.

To mitigate this, the synthesis is rigorously performed under an inert atmosphere, such as dry nitrogen or argon. Purging the reaction vessel with an inert gas serves multiple purposes. Firstly, it displaces atmospheric moisture, creating the necessary anhydrous conditions. Secondly, it prevents any potential oxidative side reactions that could occur at elevated temperatures. This strict exclusion of water is paramount to ensure that the acetate ligands successfully coordinate to the gallium(III) center without competition from hydroxide ions.

Purification and Yield Optimization Techniques in Synthesis

Following the initial synthesis, crude this compound typically contains unreacted starting materials or side products. Therefore, purification is a critical step to obtain a high-purity compound. Furthermore, optimizing the synthesis protocol is essential for maximizing the yield.

Recrystallization Methodologies

Recrystallization is a standard technique employed for the purification of solid compounds like this compound. This method relies on the difference in solubility of the compound and its impurities in a particular solvent at different temperatures. The crude product is dissolved in a minimum amount of a suitable hot solvent, and upon cooling, the purified this compound crystallizes out, leaving the impurities dissolved in the mother liquor.

Fractional crystallization, a more refined version of this technique, can be used to separate impurities with similar solubility characteristics to gallium. nist.govnist.gov This process involves multiple, sequential crystallization steps. While specific solvents for this compound are not extensively detailed, the choice of solvent is critical and is typically determined empirically based on the polarity and solubility characteristics of the compound. The process is effective for removing small amounts of impurities from gallium metal, a precursor to the salt. nist.govnist.gov

Vacuum Sublimation Protocols

Vacuum sublimation is another effective purification method for this compound, particularly for removing non-volatile impurities. This technique is suitable for compounds that can transition directly from a solid to a gaseous state without passing through a liquid phase at reduced pressure.

The crude this compound is heated under a high vacuum. The compound sublimes and is then re-deposited as a pure crystalline solid on a cooled surface, often a cold finger apparatus. google.com Non-volatile impurities are left behind in the initial container. This method is advantageous as it avoids the use of solvents and can yield very high-purity materials. The process can be operated under an inert gas to prevent any degradation of the compound at the required temperatures. google.com

Iterative Adjustment of Solvent Polarity and Reaction Time

Reaction time is another crucial variable. Some synthetic routes, such as the direct reaction of gallium metal with acetic acid, may require prolonged reflux periods, sometimes lasting for weeks, to ensure complete reaction of the starting materials. By carefully monitoring the reaction progress over time, for example through spectroscopic analysis, the ideal reaction duration can be determined to maximize product formation while minimizing potential decomposition or side reactions.

Table 2: Purification and Optimization Techniques for this compound

| Technique | Principle | Key Parameters | Outcome | Source |

|---|---|---|---|---|

| Recrystallization | Differential solubility of the compound and impurities in a solvent at varying temperatures. | Solvent choice, cooling rate. | Removal of soluble and some insoluble impurities. | nist.gov |

| Vacuum Sublimation | Phase transition from solid to gas under reduced pressure, followed by deposition. | Temperature, pressure (vacuum level). | High-purity crystalline product; removes non-volatile impurities. | google.com |

| Parameter Adjustment | Systematically varying conditions to find the optimal set for maximum yield. | Solvent polarity, reaction time, temperature, stoichiometry. | Maximized product yield and purity. | |

Advanced Spectroscopic and Structural Characterization of Gallium Triacetate Complexes

Vibrational Spectroscopy Applications

Vibrational spectroscopy, encompassing techniques like Fourier-Transform Infrared (FT-IR) spectroscopy, is a cornerstone for characterizing gallium acetate (B1210297) complexes. It offers direct evidence of ligand coordination and can distinguish between different bonding modes of the acetate group.

FT-IR spectroscopy is instrumental in verifying the successful coordination of acetate ligands to the gallium(III) center. The formation of a coordinate bond between the carboxylate group of the acetate and the gallium ion leads to predictable shifts in the vibrational frequencies of the ligand's functional groups, particularly the carbonyl (C=O) stretch. The synthesis of gallium triacetate can be validated using FT-IR to confirm this ligand coordination. In aqueous solutions, IR spectroscopy has been used to study the formation of gallium-acetate complexes. alfa-chemistry.comrsc.org These studies, combined with other techniques, suggest that the interaction is primarily with the carboxylic functional groups. researchgate.net A notable indicator of this coordination is the appearance of a characteristic C=O stretching frequency around 1650 cm⁻¹.

Beyond simple confirmation, FT-IR spectroscopy allows for a detailed analysis of how the acetate ligands bind to the gallium center. The acetate ion can coordinate to a metal ion in several ways, including as a monodentate, bidentate chelating, or bidentate bridging ligand. These different coordination modes influence the separation (Δν) between the asymmetric (νₐsym) and symmetric (νₛym) stretching frequencies of the carboxylate group (COO⁻).

In studies of aqueous gallium(III)-acetate systems, IR data, in conjunction with EXAFS, strongly supports the formation of a dinuclear complex where two gallium centers are linked by bridging ligands. alfa-chemistry.comrsc.org This complex is formulated as [Ga₂(μ-OH)₂(μ-O₂CCH₃)]³⁺, indicating that both hydroxide (B78521) and acetate ions act as bridging ligands between two edge-sharing gallium octahedra. rsc.org The interpretation of these complex structures is further supported by molecular orbital calculations. alfa-chemistry.comrsc.org

Table 1: Characteristic FT-IR Bands for Gallium Acetate Coordination This table is interactive. Click on the headers to sort the data.

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Significance | Source(s) |

|---|---|---|---|

| Carbonyl (C=O) Stretch | ~1650 | Confirms coordination of the acetate ligand to the gallium center. |

Fourier-Transform Infrared (FT-IR) Spectroscopy for Ligand Coordination Confirmation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Ligand Environments

Nuclear Magnetic Resonance (NMR) spectroscopy is a versatile tool for probing the structure of this compound complexes in solution. By analyzing the magnetic environments of various nuclei (¹H, ¹³C, ³¹P), NMR provides detailed information about the acetate ligands and their interaction with the gallium center, as well as the structure of more complex gallium-containing clusters.

Proton (¹H) NMR spectroscopy is highly effective for identifying the presence and environment of the acetate ligands. In this compound, the methyl protons (CH₃) of the acetate groups give rise to a characteristic signal. In a deuterated chloroform (B151607) (CDCl₃) solvent, these protons typically appear as a singlet in the spectrum. The chemical shift of this singlet is found near δ 2.1 ppm. In studies of more complex gallium complexes containing acetate-like arms, such as those with AAZTA-like ligands, ¹H NMR spectra can reveal the rigidity of the complex and whether all pendant arms are coordinated to the metal ion. researchgate.net

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the acetate ligands. The chemical shifts of the methyl (CH₃) and carboxylate (COO⁻) carbons are sensitive to their electronic environment and, therefore, to coordination with the gallium ion. In studies of gallium complexes with ligands featuring acetate groups, such as 1,3-propanediamine-N,N′-diacetate (1,3-pdda²⁻), ¹³C NMR is used to characterize the resulting complexes. researchgate.net It can also be used to monitor the dissociation of gallium complexes in solution as a function of pH.

Table 2: Typical NMR Chemical Shifts for Gallium Acetate Complexes This table is interactive. Click on the headers to sort the data.

| Nucleus | Functional Group | Typical Chemical Shift (δ) in ppm | Solvent | Source(s) |

|---|---|---|---|---|

| ¹H | Acetate Methyl (CH₃) | ~2.1 (singlet) | CDCl₃ | |

| ¹³C | Acetate Carboxylate (COO⁻) | Data not available for Ga(CH₃COO)₃, varies for related complexes | - |

Phosphorus-31 (³¹P) NMR is a specialized technique crucial for studying the structure of phosphorus-containing gallium complexes and clusters. slideshare.net This method is particularly valuable in materials science for characterizing gallium-doped phosphate (B84403) glasses. In structural studies of (NaPO₃)₁₋ₓ(Ga₂O₃)ₓ glasses, ³¹P NMR reveals the connectivity between phosphorus and gallium atoms. researchgate.net

Techniques such as ⁷¹Ga{³¹P} rotational echo double resonance (REDOR) are used to assess the second coordination sphere of the gallium atoms. researchgate.net These experiments have shown that in glasses with low gallium content (up to x = 0.25), the coordination sphere of gallium is dominated by phosphorus atoms. researchgate.net At higher gallium concentrations, ³¹P NMR, in conjunction with ⁷¹Ga NMR, provides clear evidence for the formation of Ga-O-Ga linkages. researchgate.net The spectra can distinguish between various phosphate species, denoted as Qⁿᵐ(Ga), where 'n' is the number of P-O-P linkages and 'm' is the number of P-O-Ga linkages, providing a detailed atomic-level model of the glass structure. researchgate.net In gallium trihalide adducts with triarylphosphines, ¹J(⁷¹Ga,³¹P) coupling constants ranging from approximately 380 to 1590 Hz have been determined. nih.gov

Table 3: List of Compound Names

| Abbreviated Name/Formula | Full Compound Name |

|---|---|

| Ga(CH₃COO)₃ | This compound |

| [Ga₂(μ-OH)₂(μ-O₂CCH₃)]³⁺ | Di(μ-hydroxo)-μ-acetato-digallium(III) ion |

| CDCl₃ | Deuterated Chloroform (Chloroform-d) |

| 1,3-pdda²⁻ | 1,3-propanediamine-N,N′-diacetate |

| AAZTA | 6-Amino-1,4-diazapine-tetracetate |

| NOTP | 1,4,7-triazacyclononane-1,4,7-tris(methylenephosphonate) |

| (NaPO₃)₁₋ₓ(Ga₂O₃)ₓ | Sodium Gallium Phosphate Glasses |

| Ga₂O₃ | Gallium(III) Oxide |

Carbon-13 (¹³C) NMR Spectroscopy for Acetate Ligand Environments

X-ray Absorption Fine Structure (EXAFS) Spectroscopy

EXAFS spectroscopy stands as a powerful tool for probing the local atomic environment of gallium ions in various states. Due to the suitable energy of the Ga K edge (10.367 keV), it is a well-suited technique for studying aqueous solutions. rsc.org

In aqueous solutions, this compound participates in complex equilibria. alfa-chemistry.com A multi-technique approach, including EXAFS, has been employed to characterize the species present. alfa-chemistry.comresearchgate.net Studies have revealed that in addition to mononuclear species, a binuclear complex is formed. researchgate.netrsc.org The data strongly suggest that this complex is composed of two edge-sharing gallium octahedra, bridged by both hydroxide and acetate ions, with the proposed formulation [Ga₂(μ-OH)₂(μ-O₂CCH₃)]³⁺. alfa-chemistry.comrsc.org The presence of octahedral Ga(III) complexes has been confirmed at the water-α-FeOOH interface. researchgate.net

EXAFS data analysis provides precise measurements of the distances between the central gallium atom and its neighboring oxygen atoms. For gallium-acetate complexes in aqueous solution, Ga–O bond lengths have been determined to be in the range of 1.95–2.05 Å. More specifically, analysis of the first coordination shell indicates mean Ga-O distances of 1.96–1.98 Å. researchgate.netdiva-portal.org These distances are characteristic of gallium in an octahedral coordination environment with oxygen-donating ligands.

A key feature observed in the EXAFS data of gallium-acetate solutions with increasing pH is the appearance of a second coordination shell. rsc.org This is indicative of the formation of polynuclear species. The analysis of this feature reveals a Gallium-Gallium (Ga-Ga) internuclear distance. While a specific value of 2.93 Å has been noted in the context of polynuclear species, other studies have identified Ga-Fe distances at 3.05, 3.2, and 3.55 Å when gallium adsorbs to goethite (α-FeOOH), corresponding to different sharing linkages between the polyhedra. rsc.orgresearchgate.net

Determination of Gallium-Oxygen Bond Lengths (e.g., 1.95–2.05 Å)

X-ray Crystallography for Heterometallic Complexes

The synthesis and structural characterization of heterometallic complexes involving gallium acetate have been explored. acs.orgresearchgate.net For instance, the reaction of palladium(II) acetate with gallium(III) acetate in a dilute acetic acid solution was studied to create new Pd(II)-based heterometallic carboxylate complexes. acs.orgresearchgate.netnih.gov While a stable solid Pd-Ga heterometallic complex proved challenging to isolate, its formation in solution was confirmed by mass spectrometry and UV-vis spectrometry. acs.orgresearchgate.net In contrast, analogous reactions with indium(III) acetate yielded stable heterometallic complexes, which were successfully characterized by X-ray crystallography. acs.orgresearchgate.netnih.gov

Thermal Analysis Techniques

Thermal analysis methods are crucial for understanding the thermal stability and decomposition pathways of gallium compounds.

Thermogravimetric analysis (TGA) is a technique used to measure the change in mass of a sample as a function of temperature. ptgeindhoven.nl It is a valuable tool for assessing the formation of byproducts during synthesis and for studying thermal decomposition. ptgeindhoven.nl For instance, cross-checking synthetic yields with TGA can help ensure minimal byproduct formation in the preparation of this compound. The thermal decomposition of this compound at temperatures above 70°C leads to the formation of gallium(III) oxide (Ga₂O₃) and volatile organic byproducts. A systematic study on various gallium amidinate complexes demonstrated a clear correlation between the molecular structure and the thermal properties observed via TGA, which is essential for developing precursors for vapor-phase deposition processes. nih.gov

Investigation of Thermal Decomposition Pathways

The thermal decomposition of this compound, Ga(CH₃COO)₃, is a critical process, particularly in its application as a precursor for the synthesis of gallium-containing nanomaterials, such as gallium oxide (Ga₂O₃). americanelements.com When subjected to heat, this compound undergoes decomposition, leading to the formation of solid gallium oxide and volatile byproducts. americanelements.comnanochemazone.com This transformation is foundational for creating gallium oxide thin films and other nanostructures.

A related compound, gallium(III) acetylacetonate (B107027) (Ga(acac)₃), also serves as a precursor for gallium oxide and decomposes at around 300°C. indium.com While a different complex, its decomposition pathway to gallium oxide highlights a common application for gallium-organic compounds. indium.com Similarly, studies on the thermal decomposition of gallium nitrate (B79036) hydrate (B1144303) show a multi-stage process involving dehydration and the formation of intermediates like Ga(OH)₂NO₃ before the final conversion to Ga₂O₃ at higher temperatures. researchgate.net The study of various metal acetates reveals that decomposition often occurs in distinct steps, starting with dehydration followed by the decomposition of the anhydrous salt. jcsp.org.pk

Table 1: Thermal Decomposition Stages of Gallium Acetate

| Decomposition Stage | Temperature Range (°C) | Primary Product | Notes |

|---|---|---|---|

| Decomposition of this compound | ~70 - 150 | Gallium Oxide (Ga₂O₃) | Used as a precursor for Ga₂O₃ nanostructures. The process involves the loss of acetate ligands. |

Elemental Analysis and Purity Validation

The validation of purity for this compound is essential for its application in research and materials science. This is achieved through a combination of elemental analysis and spectroscopic techniques. Elemental analysis provides a quantitative measure of the constituent elements (carbon, hydrogen, gallium), which can be compared against theoretical values calculated from its chemical formula, Ga(C₂H₃O₂)₃. alfa-chemistry.com

With a molecular weight of approximately 246.85 g/mol , the theoretical elemental composition of this compound can be precisely calculated. alfa-chemistry.com Any significant deviation between the experimental and theoretical percentages can indicate the presence of impurities, such as residual solvents or starting materials.

Spectroscopic methods are employed to confirm the compound's structural integrity and the proper coordination of the acetate ligands. Fourier-transform infrared (FT-IR) spectroscopy is used to identify the characteristic vibrational frequencies of the acetate groups and their coordination to the gallium center. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) in suitable deuterated solvents helps to identify the chemical environments of the acetate ligands, with the methyl protons typically appearing as a singlet in the ¹H NMR spectrum. Techniques like atmospheric pressure chemical ionization mass spectrometry have also been used to study gallium acetate complexes in solution. researchgate.net The combination of these analytical methods ensures a comprehensive assessment of the purity and identity of this compound.

Table 2: Elemental Analysis of this compound (Ga(C₂H₃O₂)₃)

| Element | Symbol | Atomic Weight (g/mol) | Theoretical Percentage (%) |

|---|---|---|---|

| Gallium | Ga | 69.723 | 28.24 |

| Carbon | C | 12.011 | 29.18 |

| Hydrogen | H | 1.008 | 3.67 |

| Oxygen | O | 15.999 | 38.90 |

Coordination Chemistry and Solution Equilibria of Gallium Iii Acetate

Mononuclear and Polynuclear Complex Formation in Aqueous Media

In aqueous solutions, gallium(III) ions readily interact with acetate (B1210297) ions to form a variety of complex species. researchgate.netosjournal.org The nature and distribution of these complexes are governed by the specific conditions of the solution.

Potentiometric studies have confirmed the formation of the mononuclear complex, GaAc²⁺ (often represented as Ga(CH₃COO)²⁺), in aqueous solutions containing gallium(III) and acetate ions. researchgate.netosjournal.org The formation of this species is a key equilibrium in the Ga(III)-acetate system. researchgate.net Investigations conducted under physiological conditions (37 °C and 0.15 mol·dm⁻³ NaCl) have identified Ga(CH₃COO)²⁺ as a significant mononuclear complex coexisting with various hydroxo species. researchgate.netosjournal.orgalfa-chemistry.com A multi-technique approach, including potentiometry, at 25 °C in 0.6 M NaCl medium also supports the formation of GaAc²⁺. rsc.org The equilibrium for the formation of this complex can be represented as:

Ga³⁺ + HAc ⇌ GaAc²⁺ + H⁺ rsc.orgresearchgate.net

In addition to mononuclear species, the formation of polynuclear complexes, particularly bridged binuclear species, is a prominent feature of gallium(III) acetate chemistry in aqueous solutions. researchgate.netresearchgate.net A significant example is the binuclear complex with the stoichiometry Ga₂(OH)₂Ac³⁺. researchgate.net Spectroscopic data, including IR and EXAFS, strongly suggest a structure where two gallium octahedra are edge-sharing, bridged by two hydroxide (B78521) ions and one acetate ion. rsc.orgresearchgate.net This complex is therefore formulated as [Ga₂(μ-OH)₂(μ-O₂CCH₃)]³⁺. rsc.orgresearchgate.netrsc.org

The formation of this binuclear complex is described by the following equilibrium:

2Ga³⁺ + HAc + 2H₂O ⇌ Ga₂(OH)₂Ac³⁺ + 3H⁺ rsc.orgresearchgate.net

This complex has a stoichiometry identical to that observed in the analogous aluminum(III)-acetate system. rsc.orgresearchgate.net

Formation of GaAc²⁺ Species

Hydrolysis Equilibria and Speciation Studies

Gallium(III) is known for its extensive hydrolysis in aqueous solutions, a process that is highly dependent on the pH of the medium. researchgate.netuni-muenchen.de The presence of acetate as a ligand influences these hydrolysis equilibria.

The hydrolysis of Ga(III) ions begins even in acidic conditions (pH < 3), leading to the formation of mononuclear hydroxo species such as [Ga(OH)]²⁺ and [Ga(OH)₂]⁺. uni-muenchen.de As the pH increases, further deprotonation of coordinated water molecules occurs, resulting in the formation of various hydroxo complexes. uni-muenchen.de At a pH of approximately 4, gallium undergoes hydrolysis to form a mixture of Ga(OH)²⁺ and Ga(OH)₃. researchgate.net In the pH range typically used for certain applications (pH 3.5-4), polymeric Ga(III) hydroxides can be predominant. researchgate.net At physiological pH of 7.4, Ga(OH)₃ is a major species, and further increases in pH can lead to the formation of Ga(OH)₄⁻. researchgate.net The presence of acetate can modulate this hydrolysis behavior by competing for coordination sites on the gallium ion. alfa-chemistry.com

Potentiometric titrations are a key technique used to determine the global stability constants of the various species formed in the Ga(III)-acetate system. researchgate.netosjournal.org By analyzing titration data obtained over a range of metal-to-ligand ratios and pH values, researchers can calculate these constants using computer programs like SUPERQUAD. researchgate.netosjournal.orgalfa-chemistry.com

For instance, a study conducted at 25 °C in 0.6 M NaCl determined the following equilibrium constants:

For the reaction Ga³⁺ + HAc ⇌ GaAc²⁺ + H⁺, the log β₋₁,₁,₁ was found to be -2.08 ± 0.09. rsc.orgrsc.org

For the reaction 2Ga³⁺ + HAc + 2H₂O ⇌ Ga₂(OH)₂Ac³⁺ + 3H⁺, the log β₋₃,₂,₁ was determined to be -5.65 ± 0.06. rsc.orgrsc.org

Another investigation under physiological conditions (37 °C, 0.15 M NaCl) also reported stability constants for Ga(III) hydroxides and the Ga(CH₃COO)²⁺ complex. researchgate.net

Table 1: Selected Global Stability Constants (log β) for Ga(III)-Acetate Species

| Reaction | log β | Conditions | Reference |

|---|---|---|---|

| Ga³⁺ + HAc ⇌ GaAc²⁺ + H⁺ | -2.08 ± 0.09 | 25 °C, 0.6 M NaCl | rsc.orgrsc.org |

This table is interactive. Click on the headers to sort the data.

Based on the determined stability constants, theoretical protonation and formation curves can be simulated to visualize the distribution of different gallium species as a function of pH. researchgate.netsemanticscholar.org Computer programs like SIMDIS are utilized for these simulations. researchgate.netsemanticscholar.orgresearchgate.net These theoretical curves are then compared with experimental data to validate the proposed speciation model. semanticscholar.org

Protonation curves, which plot the average number of protons bound per ligand against pH, show significant shifts in the presence of Ga(III), indicating the release of protons due to complexation and hydrolysis. semanticscholar.orgresearchgate.net Formation curves, expressing the average number of ligands bound per metal ion, help to distinguish between complexation and metal hydrolysis effects. researchgate.net Simulated distribution diagrams illustrate the percentage of each gallium species (free Ga³⁺, hydroxo complexes, and acetate complexes) present at different pH values, providing a comprehensive picture of the solution equilibria. researchgate.netsemanticscholar.org

Determination of Global Stability Constants

Comparative Studies with Analogous Metal Acetate Systems

The chemistry of gallium(III) acetate is often understood by comparing it to other trivalent metal ions, particularly iron(III) and aluminium(III), which share similar properties.

Analogies with Iron(III) in Coordination and Reactivity

Gallium(III) is frequently considered a mimetic of iron(III) due to their comparable ionic radii, electronegativity, and coordination geometries. semanticscholar.org This similarity allows Ga(III) to interact with biological systems that typically involve Fe(III). mdpi.comrsc.org Both Ga(III) and Fe(III) are classified as hard Lewis acids, showing a preference for hard Lewis base ligands with oxygen and/or nitrogen donor atoms. semanticscholar.org

The therapeutic and antimicrobial properties of gallium compounds are often attributed to this chemical similarity to Fe(III). rsc.org In studies involving chelators, the highest affinity and selectivity are often demonstrated with both gallium(III) and iron(III) ions, which typically involves the coordination of phosphate (B84403) oxygen atoms with the metal ion. sigmaaldrich.com

Kinetic studies on complexes with ligands like triazacyclononane-triphosphinate (TRAP) show that the stability constants for Ga(III) and Fe(III) are very similar. frontiersin.org For instance, the stability constant for [Fe(TRAP)]³⁻ (logKFeL = 26.7) is nearly identical to that of [Ga(TRAP)]³⁻ (logKGaL = 26.2). frontiersin.org Furthermore, the ligand exchange reactions for both the Ga(III) and Fe(III) TRAP complexes proceed at similar, slow rates via the spontaneous dissociation of various hydroxo species. frontiersin.org The dissociation half-lives at pH 7.4 and 25°C are exceptionally long for both, estimated at 1.4 x 10⁵ hours for the gallium complex and 1.1 x 10⁵ hours for the iron complex. frontiersin.org

Table 1: Comparison of Gallium(III) and Iron(III) Properties and Complex Kinetics

| Property | Gallium(III) | Iron(III) | Reference |

|---|---|---|---|

| Classification | Hard Lewis Acid | Hard Lewis Acid | semanticscholar.org |

| Mimicry | Considered a good mimetic of Fe(III) | - | semanticscholar.org |

| logKML with TRAP | 26.2 | 26.7 | frontiersin.org |

| Dissociation t1/2 (pH 7.4) | 1.4 x 10⁵ hours | 1.1 x 10⁵ hours | frontiersin.org |

Comparison with the Aluminium(III)-Acetate System

The chemical behavior of the gallium(III)-acetate system shows strong parallels with the aluminium(III)-acetate system. rsc.org Potentiometric, IR, and EXAFS spectroscopy studies have identified that in aqueous solutions, the gallium(III)-acetate system forms both mononuclear and binuclear complexes. researchgate.netrsc.org A significant finding is the formation of a binuclear complex with a stoichiometry identical to one previously identified in the Al(III)-acetate system. researchgate.netrsc.org

This complex is formulated as [Ga₂(μ-OH)₂(μ-O₂CCH₃)]³⁺. rsc.orgrsc.org The structure consists of two edge-sharing gallium octahedra that are bridged by an acetate ion and two hydroxide ions. rsc.orgrsc.org This structural similarity is further supported by molecular orbital calculations. rsc.org

Nuclear Magnetic Resonance (NMR) spectroscopy studies comparing the hydrolysis of gallium(III) and aluminium(III) solutions also reveal similarities. rsc.org The ⁷¹Ga NMR spectra of hydrolyzed gallium(III) solutions are very similar to the ²⁷Al NMR spectra of aluminium solutions under analogous conditions. rsc.org For aluminium, the formation of the tridecamer [AlO₄Al₁₂(OH)₂₄(H₂O)₁₂]⁷⁺ is well-established, and evidence suggests an analogous species exists for gallium. rsc.org

Table 2: Comparative Data on Ga(III) and Al(III) Acetate Complexes

| Feature | Gallium(III)-Acetate System | Aluminium(III)-Acetate System | Reference |

|---|---|---|---|

| Binuclear Complex | [Ga₂(μ-OH)₂(μ-O₂CCH₃)]³⁺ | Identical stoichiometry identified | researchgate.netrsc.org |

| Structure | Two edge-sharing octahedra bridged by acetate and hydroxide ions | Similar structural characteristics | rsc.orgrsc.org |

| Hydrolysis Product | Evidence of [GaO₄Ga₁₂(OH)₂₄(H₂O)₁₂]⁷⁺ analogue | Well-known [AlO₄Al₁₂(OH)₂₄(H₂O)₁₂]⁷⁺ tridecamer | rsc.org |

| log β-3,2,1 | -5.65 ± 0.06 | - | researchgate.netrsc.org |

Ligand Exchange Kinetics and Mechanisms

The substitution of ligands in gallium(III) complexes is a critical aspect of their chemistry, influencing their reactivity and stability in various environments.

Dissociative Ligand Exchange Pathways

Ligand substitution reactions can proceed through different mechanisms, primarily dissociative, associative, or interchange pathways. In a dissociative mechanism, a ligand first detaches from the metal complex, forming an intermediate with a lower coordination number, which is then attacked by the incoming ligand. libretexts.org

For gallium(III) complexes, evidence often points toward a dissociative or dissociative-interchange mechanism. acs.org For example, computational studies on the displacement of chloride anions from a gallium(III) phenanthroline complex by acetic or peracetic acid suggest that the reaction occurs through dissociative ligand exchange pathways. researchgate.net The entropy of activation for a dissociative mechanism is expected to be positive, indicating an increase in disorder in the transition state. libretexts.org

The kinetics of ligand exchange reactions for some Ga(III) complexes are studied via transmetalation reactions. For instance, the exchange between Ga(III) complexes with DATA ligands and Cu²⁺-citrate occurs through both spontaneous and OH⁻-assisted dissociation of the Ga(L)OH species. nih.govresearchgate.net The rate of exchange can be influenced by pH, as seen in the dissociation of Ga(III)-TRAP complexes, which proceeds through the slow, spontaneous dissociation of various neutral and hydroxo-species like [M(TRAP)]³⁻ and [M(TRAP)OH]⁴⁻. frontiersin.org This points to a complex dissociation process that is dependent on the specific species present in the solution. frontiersin.org

Table 3: Kinetic Data for Dissociation of Ga(III) Complexes

| Complex | Condition | Dissociation Half-life (t1/2) | Mechanism Pathway | Reference |

|---|---|---|---|---|

| Ga(DATAm) | pH 7.4, 25 °C | 11 hours | OH⁻-assisted dissociation | nih.gov |

| Ga(DATA5m) | pH 7.4, 25 °C | 44 hours | OH⁻-assisted dissociation | nih.gov |

| [Ga(TRAP)]³⁻ | pH 7.4, 25 °C | 1.4 x 10⁵ hours | Spontaneous dissociation | frontiersin.org |

Role of N-Donor Ligands in Gallium(III) Complexes

N-donor ligands play a significant role in the coordination chemistry of gallium(III), influencing the stability, structure, and reactivity of the resulting complexes. acs.orgbg.ac.rs Gallium(III) complexes with neutral N-donor ligands have been synthesized and studied for their catalytic activity, particularly in the epoxidation of olefins. acs.orgnih.gov

These studies involve bidentate ligands like ethylenediamine (B42938) and phenanthroline derivatives, as well as polydentate pyridylamine ligands. researchgate.netacs.orgnih.gov The denticity of the ligand (the number of donor atoms) and its electronic properties affect the catalytic performance. While complexes with electron-poor phenanthroline ligands show faster initial reactivity, those with more robust polydentate pyridylamine ligands exhibit greater stability over time. researchgate.netacs.org However, increasing the chelation with penta- and hexadentate ligands can lead to a marked decrease in catalytic activity. acs.orgnih.gov

Computational studies suggest that for catalysis to occur, ligands like acetate or peracetate must first displace existing ligands (e.g., chloride) from the Ga(III) center. researchgate.net The coordination of the N-donor ligands is essential for the catalytic cycle, with the lowest energy pathways proceeding through hexacoordinate Ga(III) species with four Ga-N bonds. researchgate.net The NMR spectra of these complexes in solution confirm that the Ga-N bonds remain intact, indicating stable chelation by the N-donor ligand. acs.org

Theoretical and Computational Chemistry Approaches to Gallium Triacetate

Density Functional Theory (DFT) Simulations

Density Functional Theory (DFT) has become a primary computational method for studying gallium complexes due to its balance of accuracy and computational cost. researchgate.net DFT calculations allow for the detailed examination of electronic structure, geometries, and energies of molecules, providing a window into the reactivity of species like gallium triacetate. researchgate.netrsc.org These simulations can model the compound in isolation or, by using models like the Polarizable Continuum Model (PCM), account for the effects of different solvent environments. swarthmore.edu

DFT simulations are extensively used to map out potential energy surfaces for chemical reactions, identifying stable intermediates and the high-energy transition states that connect them. researchgate.net This allows for the prediction of plausible reaction pathways. For gallium-mediated reactions, DFT calculations can elucidate the mechanism, regioselectivity, and chemoselectivity. arxiv.org For instance, in reactions involving ligands like acetate (B1210297), DFT can model processes such as a concerted metalation-deprotonation (CMD), where the acetate ligand assists in a C-H activation step. epfl.ch Analysis of the transition state structures provides critical information about bond breaking and formation during a reaction. researchgate.net

A 2024 study highlighted a common challenge where DFT calculations underestimated the lability of the gallium-oxygen (Ga-O) bond in polar solvents; this discrepancy was resolved by incorporating explicit solvent molecules into the simulation, demonstrating the importance of accurately modeling the reaction environment. frontiersin.org The distortion/interaction analysis within the DFT framework can further reveal that the distortion energy of the gallium complex is a primary factor influencing the activation energy of a reaction step. arxiv.org

Ligand exchange is a fundamental process in the coordination chemistry of this compound. DFT simulations can model these kinetic processes by calculating the activation energies associated with different exchange pathways, such as dissociative or associative mechanisms. frontiersin.orgresearchgate.net For example, DFT calculations have been used to study the displacement of chloride ligands by acetic acid in gallium(III) complexes, showing that such exchanges can occur via dissociative pathways. researchgate.net The calculations can also explain why certain exchanges are spontaneous, providing a rationale for the formation and preponderance of gallium acetate adducts in specific reaction mixtures. researchgate.net

The kinetic inertness of gallium complexes can be examined through computational modeling of transchelation reactions. acs.org By calculating the pseudo-first-order rate constants under various conditions, researchers can determine if the rate-determining step is the dissociation of the initial complex. acs.org These theoretical predictions of activation energies and rate constants can then be compared with experimental data from techniques like UV-Vis spectrophotometry to validate the proposed mechanism. frontiersin.org

DFT is a powerful tool for calculating the binding energies between a metal cation and its ligands, which indicates the thermodynamic stability of the complex. acs.org A more negative binding energy signifies a stronger and more thermodynamically favorable interaction. acs.org DFT calculations have shown that divalent cations generally exhibit higher binding energies with ligands compared to monovalent cations. acs.org For gallium complexes, DFT can be used to compute formation energies and binding energies with various organic structures. researchgate.netresearchgate.net For instance, ab initio calculations have been used to determine that the Ga adatom has a stronger bond energy to a GaAs surface than an In adatom. researchgate.net

Mulliken charge analysis, another output of DFT calculations, provides an estimation of the partial atomic charges within a molecule. rsc.orgrsc.org This analysis reveals details about charge distribution and charge transfer between the gallium center and the acetate ligands upon complex formation. rsc.orgrsc.org In gallium complexes, the gallium atom typically carries a positive charge while the coordinated donor atoms (like oxygen) are negatively charged. rsc.org The magnitude of charge transfer from donor lone pairs to the gallium ion indicates the degree of covalency in the coordinate bonds, with larger charge transfers suggesting more stable interactions. researchgate.net

Table 1: Representative DFT-Calculated Properties for Gallium Complexes Note: This table presents illustrative data from various gallium complexes to demonstrate the outputs of DFT calculations, as a consolidated dataset for this compound specifically is not available.

| Gallium Complex System | Calculated Property | Value | Significance | Source(s) |

| [GaF(Bn-NODP)] | Mulliken Charge on Ga | Positive | Indicates electrophilic nature of the metal center. | rsc.org |

| [GaF(Bn-NODP)] | Mulliken Charge on Donor O | Negative | Shows charge donation from ligand to metal. | rsc.org |

| Ga-Si Complex | 1000lnβ (‰) | Varies by structure | Indicates preferential enrichment of heavy (⁷¹Ga) or light (⁶⁹Ga) isotopes. | researchgate.net |

| GaI₃ Dimerization | ΔE (Energy Change) | -0.839 eV | Negative value indicates dimerization is thermodynamically favorable. | nih.gov |

| Ga adatom on GaAs | Binding Energy | Stronger than In | Explains preferential adsorption and growth conditions. | researchgate.net |

| Ga-Polysaccharide | O-Ga Mulliken Population | 0.04 - 0.19 |e| | Quantifies charge transfer, indicating significant covalent character in the bond. | researchgate.net |

Computational Modeling of Ligand Exchange Kinetics

Molecular Orbital (MO) Calculations for Complex Characterization

Molecular Orbital (MO) theory provides a framework for understanding the electronic structure and bonding in complexes. MO calculations, often performed in conjunction with DFT or as part of ab initio methods, are used to characterize newly synthesized complexes. A multi-technique study of the aqueous gallium(III)-acetate system successfully used MO calculations to support experimental findings from potentiometry, IR, and EXAFS spectroscopy. diva-portal.org

The study proposed a model that included the formation of both a mononuclear gallium acetate complex and a binuclear complex. diva-portal.org The MO calculations provided strong support for the interpretation that the binuclear species consists of two edge-sharing gallium octahedra bridged by an acetate ion and two hydroxide (B78521) ions, with the final formulation of [Ga₂(μ-OH)₂(μ-O₂CCH₃)]³⁺. diva-portal.org This demonstrates the power of MO calculations in confirming complex stoichiometries and structures in solution. diva-portal.org

Simulation of Species Distribution Diagrams

Species distribution diagrams are graphical representations that show the relative concentrations of different chemical species in a solution as a function of a variable, typically pH. nih.gov For the this compound system, these diagrams can be simulated to visualize the equilibrium between free Ga³⁺ ions, various gallium-acetate complexes, and gallium-hydroxide species at different pH values. nih.gov

These simulations are based on stability constants determined from experimental potentiometric titrations. researchgate.net The titration data is often processed with specialized computer programs to refine the stability constants for all proposed species in the model. researchgate.net A simulated diagram for the Ga(III)-acetate system shows the distribution of free Ga³⁺, complexed species like [Ga(CH₃COO)]²⁺, and various hydroxides as the pH changes. nih.gov Such diagrams are crucial for understanding which gallium species predominates under specific conditions, for example, in biological systems or in materials synthesis. nih.gov

Kinetic Isotope Effect (KIE) Studies for Mechanism Elucidation

The kinetic isotope effect (KIE) is a powerful tool for investigating reaction mechanisms by determining the rate-limiting step and the geometry of the transition state. epfl.ch A KIE is measured by comparing the reaction rates of molecules containing light and heavy isotopes at a specific atomic position (e.g., ¹H vs. ²H, or ⁶⁹Ga vs. ⁷¹Ga). epfl.chresearchgate.net

While specific KIE studies on this compound are not widely reported, the methodology is highly applicable. Theoretical studies based on DFT have been used to investigate the gallium isotope effect (⁶⁹Ga/⁷¹Ga) in the formation of Ga-Si complexes, showing that different reaction mechanisms lead to different preferences for the heavy or light isotope. researchgate.net In other metal-catalyzed reactions, KIE experiments using deuterium-labeled acetate ligands have been instrumental. epfl.ch For example, a primary KIE value greater than 1 (kH/kD > 1) suggests that the C-H (or O-H) bond is being broken in the rate-determining step of the reaction. diva-portal.org By combining experimental KIE measurements with DFT calculations of transition states, a detailed picture of the reaction mechanism involving this compound can be constructed. epfl.ch

Synthesis of Isotopically Labeled this compound Variants

The synthesis of isotopically labeled this compound is a crucial prerequisite for mechanistic studies using kinetic isotope effects (KIEs). This process involves incorporating heavier isotopes of elements like carbon (¹³C) or hydrogen (deuterium, D) into the acetate ligand. The choice of isotope and its position within the molecule allows for the targeted investigation of specific bond-breaking or bond-forming events during a reaction.

The general synthesis of this compound involves the reaction of a gallium(III) source with acetic acid or its anhydride (B1165640). To produce isotopically labeled variants, the key is to use a labeled form of the acetate precursor. For example, reacting gallium oxide (Ga₂O₃) with deuterated acetic acid (CD₃COOH) or ¹³C-labeled acetic acid (e.g., CH₃¹³COOH or ¹³CH₃COOH) under controlled conditions will yield the corresponding isotopically labeled this compound. Purification of the product is typically achieved through recrystallization or vacuum sublimation to ensure high purity for subsequent kinetic analysis.

These labeled compounds serve as probes. For instance, deuterated variants are often used to explore the role of proton transfer in reaction mechanisms, while ¹³C-labeled this compound can help in tracking the fate of the acetate ligand itself in processes like hydrolysis or ligand exchange.

| Isotopic Variant | Precursors | General Reaction | Purpose of Labeling |

|---|---|---|---|

| Gallium (II) deuterioacetate | Gallium(III) oxide (Ga₂O₃), Deuterated Acetic Acid (CD₃COOH) | Ga₂O₃ + 6 CD₃COOH → 2 Ga(CD₃COO)₃ + 3 H₂O | To study kinetic isotope effects involving C-H bond activation or protonolysis. |

| Gallium (II) [1-¹³C]acetate | Gallium(III) chloride (GaCl₃), [1-¹³C]Acetic Anhydride ((CH₃¹³CO)₂O) | GaCl₃ + 3 (CH₃¹³CO)₂O → Ga(CH₃¹³COO)₃ + 3 CH₃¹³COCl | To probe reactions at the carboxyl carbon, such as decarboxylation or ligand exchange. |

| Gallium (II) [¹⁸O]acetate | Gallium(III) hydroxide (Ga(OH)₃), H₂¹⁸O-enriched Acetic Acid (CH₃CO¹⁸OH) | Ga(OH)₃ + 3 CH₃CO¹⁸OH → Ga(O¹⁸OCCH₃)₃ + 3 H₂O | To investigate the mechanism of oxygen atom transfer or hydrolysis at the carboxyl group. nih.govnih.gov |

Correlation of KIEs with Rate-Limiting Steps (e.g., Bond Breaking vs. Solvation)

The kinetic isotope effect (KIE) is defined as the ratio of the reaction rate of a molecule with a light isotope to that of its counterpart with a heavy isotope (e.g., kH/kD). wikipedia.org It is a highly sensitive probe for determining reaction mechanisms. faccts.de By measuring how isotopic substitution at a specific atomic position affects the reaction rate, it is possible to infer whether a bond to that atom is being broken or formed in the rate-determining step of the reaction. nih.govfaccts.de

In the context of this compound, KIEs are instrumental in distinguishing between different potential rate-limiting steps in ligand-exchange or hydrolysis reactions.

Bond Breaking : A significant primary KIE (typically kH/kD > 2) is observed when a C-H bond is broken in the rate-limiting step. For this compound, if the dissociation of an acetate ligand involves the cleavage of a C-H bond on the methyl group, using a deuterated acetate ligand (Ga(CD₃COO)₃) would result in a substantially slower reaction rate.

Solvation Effects : Isotope effects can also arise from changes in solvation, known as solvent isotope effects. For instance, comparing the rate of a reaction in H₂O versus D₂O can reveal the role of proton transfer involving the solvent. A KIE value (kH₂O/kD₂O) greater than 1 suggests that a proton transfer from the solvent is part of the rate-limiting step. A documented case for acetate dissociation showed a KIE of 2.1 in D₂O versus H₂O, confirming a proton-coupled mechanism.

Bond Formation/Hybridization Changes : Secondary KIEs occur when the bond to the isotopic atom is not broken but its bonding environment (e.g., hybridization) changes in the transition state. nih.gov These effects are typically smaller (kH/kD ≈ 0.9–1.2). For example, a change in the coordination of the carboxyl group to the gallium center could be probed by a ¹³C KIE at the carboxyl carbon.

Computational methods, such as Density Functional Theory (DFT), can be used to calculate theoretical KIEs by modeling the vibrational frequencies of the reactants and the transition state for both the light and heavy isotopologues. faccts.de Comparing these theoretical values with experimental results provides strong validation for a proposed reaction mechanism.

| Type of KIE Measurement | Observed KIE Value (klight/kheavy) | Interpretation of Rate-Limiting Step | Example Reaction |

|---|---|---|---|

| Primary KIE (Deuteration of acetate methyl group) | ~ 2-7 | Cleavage of a C-H bond in the acetate ligand is rate-limiting. | Hypothetical C-H activation at the acetate ligand. |

| Solvent Isotope Effect (D₂O vs. H₂O) | > 1 (e.g., 2.1) | Proton transfer from the solvent is involved in the rate-limiting step (e.g., proton-assisted ligand dissociation). | Acetate ligand exchange or hydrolysis. |

| Secondary KIE (¹³C at carboxyl group) | ~ 1.0 - 1.05 (Normal) | Loosening of the Ga-O bond to the carboxyl group in the transition state. | Ligand dissociation. |

| Secondary KIE (¹³C at carboxyl group) | ~ 0.95 - 1.0 (Inverse) | Strengthening of bonding at the carboxyl carbon (e.g., formation of a new bond) in the transition state. | Associative ligand exchange mechanism. |

Advanced Applications of Gallium Triacetate in Materials Science

Precursor Chemistry for Thin Films and Nanomaterials

As a precursor, gallium triacetate is integral to the synthesis of high-purity, nanostructured gallium compounds. americanelements.com Its moderate solubility and thermal decomposition characteristics allow for precise control over the formation of thin films and nanomaterials, which are essential components in various technological applications. zegmetal.com

This compound is a well-established precursor for the synthesis of gallium(III) oxide (Ga₂O₃). Upon heating, it undergoes thermal decomposition, yielding Ga₂O₃ as the primary solid product. americanelements.com This method is particularly effective for producing Ga₂O₃ nanostructures. The relatively low decomposition temperature of this compound allows for the formation of these nanomaterials under controlled conditions.

The thermal treatment of gallium-organic compounds like gallium acetylacetonate (B107027), a related β-diketonate complex, has been studied extensively to produce β-Ga₂O₃ nanostructures. najah.edu Calcination at specific temperatures leads to the formation of nanoparticles with a monoclinic structure, which is known for being chemically and thermally stable. najah.edu This stability, combined with a wide bandgap of approximately 4.8-4.9 eV, makes Ga₂O₃ a promising material for transparent conducting oxides and next-generation optoelectronic devices. najah.edulsbu.ac.ukresearchgate.net The synthesis of various Ga₂O₃ polymorphs (α, β, γ, δ, and ε) can often be achieved through the heat treatment of precursor materials. mdpi.com

| Gallium Precursor | Decomposition/Annealing Temperature | Resulting Nanostructure | Key Findings |

|---|---|---|---|

| This compound | ~150°C (Decomposition Temp) | Gallium(III) Oxide | Decomposes at relatively low temperatures to form Ga₂O₃. |

| Gallium Acetylacetonate | 900°C (Calcination) | β-Ga₂O₃ Nanoparticles | Isothermal decomposition studies show the formation of monoclinic β-Ga₂O₃. najah.edu |

| Gallium Nitrate (B79036) | 200°C - 500°C (Annealing) | δ-Ga₂O₃ and ε-Ga₂O₃ | Heating gallium nitrate yields δ-Ga₂O₃, which transforms to ε-Ga₂O₃ upon further heating. mdpi.com |

| Gallium Oxyhydroxide (α-GaOOH) | 450°C - 550°C | α-Ga₂O₃ | Heating the precursor transforms it into α-Ga₂O₃ while preserving morphology. mdpi.com |

This compound is utilized in materials science for creating gallium-containing thin films. These films are critical for a multitude of electronic and optoelectronic devices, including flat-panel displays, solar cells, and light-emitting diodes (LEDs). google.com Gallium oxide (Ga₂O₃) thin films, in particular, are gaining attention for applications in power electronics, photodetectors, and as transparent conducting oxides (TCOs). lsbu.ac.ukresearchgate.net

Various chemical vapor deposition (CVD) and atomic layer deposition (ALD) techniques employ gallium precursors to grow high-quality thin films. mdpi.comresearchgate.net For instance, gallium acetylacetonate has been used in aerosol-assisted CVD (AACVD) to produce tin-doped Ga₂O₃ thin films with enhanced conductivity. lsbu.ac.uk Similarly, ALD methods using Ga(acac)₃ have successfully deposited Ga₂O₃ thin films with self-controlled growth. rsc.org The choice of precursor is crucial as it influences the deposition temperature and the final properties of the film. researchgate.net Solution-based methods, for which gallium acetate (B1210297) is well-suited, offer a cost-effective alternative to vapor deposition techniques for fabricating metal oxide semiconductor films. americanelements.comgoogle.com

The application of gallium acetate extends to the synthesis of advanced ceramics and glass coatings. zegmetal.com The incorporation of gallium into these materials can significantly enhance their properties, such as durability, transparency, and conductivity. zegmetal.com Gallium-containing bioactive materials, including sol-gel derived glasses and calcium phosphate (B84403) bioceramics, have shown potential for treating bone-related diseases due to gallium's ability to enhance osteogenesis. nih.gov

In the fabrication of glass-ceramics, which are materials with both glassy and crystalline phases, controlled crystallization is key. The composition of the precursor glass, which can be derived from compounds like gallium acetate, plays a vital role in directing the formation of specific crystalline phases during heat treatment. researchgate.net This allows for the tailoring of material properties for specific applications, such as environmental barrier coatings on steel substrates.

Synthesis of Gallium-Containing Thin Films for Electronic Applications

Semiconductor Material Precursors

This compound also serves as a raw material for the synthesis of other gallium compounds, including important semiconductors. zegmetal.comottokemi.com Its role as a precursor is pivotal in the production of compound semiconductors that are the backbone of modern high-frequency electronics and optoelectronics.

Gallium nitride (GaN) is a key material in high-electron-mobility transistors and LEDs due to its wide bandgap, thermal stability, and high breakdown field. While direct synthesis from this compound is not commonly detailed, a prominent route involves the thermal decomposition of the acetate to form gallium oxide (Ga₂O₃), which is then converted to GaN through nitridation. nih.govnih.gov This process typically involves reacting the Ga₂O₃ nanostructures with ammonia (B1221849) (NH₃) at high temperatures (e.g., 850-900°C). nih.govnih.govresearchgate.net

Researchers have successfully synthesized GaN nanostructures, including nanowires and nano-needles, by the nitridation of electrochemically deposited Ga₂O₃. nih.gov The complete transformation from Ga₂O₃ nanorods to hexagonal GaN nanowires was achieved at 900°C, demonstrating that temperature is a critical parameter in the nitridation process. nih.govnih.gov This multi-step synthesis pathway highlights the utility of gallium precursors like this compound in producing advanced semiconductor nanostructures. mdpi.com

This compound and related organometallic compounds are valuable precursors for the synthesis of various III-V semiconductor quantum dots (QDs), which are nanocrystals exhibiting quantum mechanical properties.

Gallium Sulfide (B99878) (Ga₂S₃): Heavy-metal-free gallium sulfide QDs are emerging as important materials for blue emitters in optoelectronics. nih.gov Synthesis of Ga₂S₃ nanocrystals, followed by surface passivation with shells like zinc sulfide (ZnS), can suppress defect states and lead to efficient deep-blue emission. nih.govresearchgate.net

Gallium Arsenide (GaAs): GaAs is a crucial direct bandgap semiconductor used in high-frequency integrated circuits and infrared LEDs. nanografi.comwikipedia.org Gate-defined quantum dots in GaAs have been instrumental in the development of spin qubits for quantum computing applications. arxiv.org The formation of InAs/GaAs quantum dots is a well-studied area in semiconductor research. researchgate.net

Gallium Phosphide (B1233454) (GaP): GaP is another important III-V semiconductor. mdpi.com Research has demonstrated the synthesis of GaP nanoparticles with high quantum yields using precursors like gallium(III) acetylacetonate (Ga(acac)₃). mdpi.com Density functional theory studies are being used to understand and passivate surface trap states that can limit the efficiency of GaP QDs. arxiv.org

Gallium Indium Phosphide (GaInP): The incorporation of gallium into indium phosphide (InP) QDs allows for the tuning of their emission properties. rsc.org Using gallium acetylacetonate as the gallium precursor can lead to the formation of an InGaP alloy structure, shifting the photoluminescence to the blue range of the spectrum. rsc.org GaInP is a solid solution of InP and GaP and is used in high-efficiency solar cells and red-emitting lasers. wikipedia.org

| Quantum Dot Material | Gallium Precursor Example | Synthesis Highlight | Application |

|---|---|---|---|

| Gallium Sulfide (Ga₂S₃) | Generic Gallium Sources | Core Ga₂S₃ QDs passivated with ZnS/Al₂O₃ shells show deep-blue emission. nih.govresearchgate.net | Blue emitters for optoelectronics. nih.gov |

| Gallium Arsenide (GaAs) | N/A (Substrate/Epitaxy) | Gate-defined QDs in GaAs heterostructures. arxiv.org | Spin qubits for quantum computing. arxiv.org |

| Gallium Phosphide (GaP) | Gallium(III) Acetylacetonate | Synthesis of GaP nanoparticles with a quantum yield as high as 40%. mdpi.com | Q-LEDs. mdpi.com |

| Gallium Indium Phosphide (GaInP) | Gallium Acetylacetonate | Formation of an InGaP alloy structure for blue-shifted emission. rsc.org | Tunable emitters. rsc.org |

Incorporation of Gallium Ions in Indium Phosphide Clusters for Emissive Nanoparticles

The integration of gallium into indium phosphide (InP) quantum dots (QDs) is a strategy explored for tuning their optoelectronic properties, particularly for achieving blue-light emission. researchgate.netrsc.org The use of different gallium precursors can lead to distinct outcomes. For instance, employing gallium acetylacetonate can result in the formation of an InGaP alloy, shifting the emission to the blue range (around 475 nm), whereas using gallium oleate (B1233923) tends to form InP/GaP core/shell structures that exhibit a red-shifted photoluminescence. rsc.org

However, research into the direct use of this compound for doping InP clusters has revealed significant challenges. Studies examining the incorporation of various ions into InP clusters, which serve as single-source precursors for nanoparticle synthesis, have shown that gallium ions resist incorporation into the cluster. aip.orgnih.gov Unlike zinc ions (Zn²⁺), which readily undergo partial cation exchange with indium ions in the clusters and lead to nanoparticles with high quantum yields, gallium-doped clusters have not demonstrated an improvement in quantum dot emission. aip.orgnih.gov

Further investigations have indicated that exposing InP clusters to increasing amounts of this compound can have a detrimental effect on the photoluminescent quantum yield (PLQY) and the full width at half maximum (FWHM) of the emission. aip.org This negative impact is thought to arise from cluster destabilization caused by the exchange of long-chain carboxylate ligands on the cluster surface with the acetate ligands from the gallium precursor. aip.org

Table 1: Effect of Gallium Doping on InP/ZnSeS Core/Shell Quantum Dots

| [Ga³⁺] to Cluster Feed Ratio | Photoluminescent Peak Maxima (nm) |

| 0 | 577 |

| 4 | 583 |

| 8 | 574 |

| 16 | 602 |

| Data sourced from a study on the effects of Ga³⁺ doping on cluster-derived InP quantum dots. aip.orgresearchgate.net |

Fabrication of Gallium-Indium-Zinc-Oxide Nanoparticles for Transistors

Gallium-indium-zinc-oxide (GIZO) nanoparticles are key components in the development of solution-processed, flexible electronics. A common method for their production is solvothermal synthesis, which allows for the creation of GIZO nanoparticles that can be formulated into inks for printing electronic devices. nih.govacs.orgunl.ptacs.orgfigshare.com

In a typical solvothermal synthesis, precursors for gallium, indium, and zinc are dissolved in a solvent and heated under pressure. While specific precursors can vary, acetate salts are common starting materials. These GIZO nanoparticles are then used as the channel layer in electrolyte-gated transistors (EGTs). nih.gov The devices are fabricated by depositing the GIZO nanoparticle ink, often combined with a solid-state electrolyte. nih.govacs.org

Transistors built using this approach have demonstrated high performance, making them a promising alternative to conventional silicon-based devices for low-cost, flexible applications. nih.gov The performance of these EGTs can be tuned based on the GIZO ink formulation and subsequent annealing temperatures. nih.govacs.org

Table 2: Performance of Electrolyte-Gated Transistors with Solvothermal GIZO Nanoparticles

| Parameter | Value |

| ION/IOFF Ratio | Up to 1 x 10⁶ |

| Threshold Voltage (VTh) | 0.3–1.9 V |

| Mobility (μ) | Up to 1 cm²/(V·s) |

| Performance metrics are dependent on ink formulation and annealing temperature. nih.govacs.org |

Synthesis of γ-Ga₂O₃ Nanocrystals for Perovskite Solar Cells

This compound serves as an effective precursor for the synthesis of gallium(III) oxide (Ga₂O₃) nanostructures via thermal decomposition. This property is particularly valuable in the fabrication of advanced photovoltaic devices. Specifically, γ-Ga₂O₃ nanocrystals have been successfully synthesized using a related precursor, gallium(III) acetylacetonate, for use as an electron-transporting layer (ETL) in perovskite solar cells (PSCs).

The γ-Ga₂O₃ nanocrystals can be prepared through a solution process and deposited via spin-coating at low temperatures, which simplifies the fabrication process compared to traditional ETL materials like TiO₂. researchgate.net The resulting Ga₂O₃ ETL exhibits excellent properties, including better energy level matching with the perovskite layer and a smoother surface morphology. This improved interfacial contact enhances charge transport efficiency and reduces hysteresis in the devices. researchgate.net Perovskite solar cells incorporating these γ-Ga₂O₃ nanocrystal ETLs have demonstrated high power conversion efficiencies (PCE). researchgate.netresearchgate.net

Table 3: Research Findings on γ-Ga₂O₃ Nanocrystals in Perovskite Solar Cells

| Finding | Significance |

| Solution-processed Ga₂O₃ NCs act as an effective ETL. researchgate.net | Simplifies fabrication and reduces thermal budget. |

| Ga₂O₃-based devices show negligible hysteresis. researchgate.net | Improves device stability and performance reliability. |

| Better energy level matching and surface morphology. researchgate.net | Enhances charge transport and extraction at the ETL/perovskite interface. |

| Optimized devices achieve high power conversion efficiency. researchgate.net | Demonstrates the potential of Ga₂O₃ as a high-performance ETL material. |

Catalyst and Catalyst Precursor Development

This compound is an important starting material in the development of various catalysts. Its ability to be converted into other gallium compounds, particularly gallium oxide, makes it a key precursor in heterogeneous catalysis, while its inherent Lewis acidity is utilized in homogeneous catalysis. researchgate.net

Lewis Acid Catalysis in Organic Synthesis

Gallium(III) compounds are recognized as effective Lewis acids, capable of catalyzing a wide range of organic transformations. researchgate.netresearchgate.net this compound, being a salt of the Lewis acidic Ga³⁺ ion, is used as a catalyst in organic synthesis. More broadly, gallium-based Lewis acids like gallium triflate and gallium trihalides have been shown to be highly effective and, in some cases, water-tolerant, which is advantageous for green chemistry applications. researchgate.netnih.gov These catalysts are employed in numerous reactions, including Friedel-Crafts alkylations and acylations, cycloaddition reactions, and various coupling reactions, due to their high acidity and ability to activate functional groups under mild conditions. researchgate.netresearchgate.net The moderate Lewis acidity of the Ga(III) center allows for high compatibility with various functional groups. researchgate.net

Dehydrogenation Reactions Utilizing Gallium Oxide Catalysts

This compound is a valuable precursor for preparing gallium oxide (Ga₂O₃) catalysts, which are highly effective in the dehydrogenation of light alkanes, such as propane (B168953), to produce valuable olefins like propylene. The catalytic dehydrogenation of propane (PDH) is a critical industrial process, and Ga₂O₃-based catalysts are a promising alternative to those based on platinum or chromium due to cost and toxicity concerns. ethz.ch

The preparation of these catalysts involves the thermal decomposition of this compound to form Ga₂O₃, which is often dispersed on a high-surface-area support like ZSM-5 or SBA-15 silica. researchgate.netrsc.org The support material and the loading of gallium oxide significantly influence the catalyst's activity, selectivity, and stability. researchgate.netrsc.org Research has shown that well-dispersed gallium species on supports like ZSM-5 lead to high catalytic activity, while supports like SBA-15 can enhance catalytic stability over long reaction times. researchgate.netrsc.org The activity of these catalysts is attributed to Gaδ⁺ cations (where δ < 2), which are efficient dehydrogenation sites. researchgate.net

Table 4: Catalytic Performance of Ga₂O₃/SBA-15 in Propane Dehydrogenation

| Catalyst | Initial Propane Conversion | Initial Propylene Selectivity | Final Propane Conversion (after 30h) |

| 5Ga₂O₃/SBA-15 | > 32.0% | > 90.0% | 17.0% |

| Data from a study on Ga₂O₃-based catalysts for the propane dehydrogenation reaction. researchgate.net |

Homogeneous Catalysis in Alkyne and Alkene Hydrogenation

In the realm of homogeneous catalysis, this compound plays a role in the formation of heterometallic complexes that are active in hydrogenation reactions. researchgate.netacs.org Research has demonstrated that gallium(III) acetate reacts with palladium(II) acetate in a dilute acetic acid solution to form a heterometallic Pd-Ga complex. researchgate.netacs.org

While the isolated Pd-Ga complex was found to be unstable at higher concentrations, related and more stable palladium-indium acetate complexes have been synthesized and studied as catalysts for the liquid-phase selective hydrogenation of alkynes and alkenes. researchgate.netacs.org These complexes catalyze reactions such as the hydrogenation of phenylacetylene (B144264) and styrene (B11656) at atmospheric pressure and room temperature. researchgate.net The catalytic system operates homogeneously, with no formation of palladium metal precipitate until the hydrogenation of the alkyne or alkene substrate is complete. researchgate.netacs.org This application highlights the utility of this compound in creating sophisticated, multi-metallic catalytic systems for fine chemical synthesis. rsc.orgnih.gov

Catalytic Alkene Epoxidation by Peracetic Acid

Gallium(III) complexes, including those derived from this compound, have been identified as effective homogeneous catalysts for the epoxidation of alkenes using peracetic acid as the oxidant. nih.gov The catalytic process leverages the Lewis acidic nature of the gallium(III) center to activate the peracetic acid for oxygen transfer to the alkene substrate.

Computational studies, specifically using density functional theory, have elucidated the mechanism of this catalytic reaction. sigmaaldrich.comresearchgate.net In a typical system, a precatalyst such as [Ga(phen)2Cl2]+ (where phen is 1,10-phenanthroline) is introduced. The chloride ligands in this complex can be exchanged with acetic acid or peracetic acid. researchgate.net Due to the higher basicity of peracetate compared to chloride, the exchange with acetate (derived from the solvent or impurities) occurs spontaneously, leading to a prevalence of gallium acetate adducts within the reaction mixture. sigmaaldrich.comresearchgate.net

The active catalytic species is formed when peracetic acid binds to the gallium center. For efficient activation, peracetic acid coordinates to the gallium in a κ² fashion, meaning it binds through two atoms: the hydroxyl oxygen and the carbonyl oxygen. sigmaaldrich.comresearchgate.net This bidentate coordination is crucial for activating the peracetic acid for the subsequent electrophilic attack on the alkene. The coordination of the ancillary ligands, such as 1,10-phenanthroline, is essential for the catalysis, with the most favorable reaction pathways involving hexacoordinate Ga(III) species. researchgate.net